6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine and pyrazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Biochemical Analysis
Biochemical Properties
The compound 6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are crucial for the compound’s effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, to form the C-N bond between the intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. The use of green chemistry principles, such as solvent recycling and minimizing waste, is also considered to make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups on the pyrazine ring can be reduced to amines.
Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of nitro groups can produce amine derivatives.
Scientific Research Applications
6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide include:
Pyrazinamide derivatives: Used in tuberculosis treatment.
Pyridine derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
What sets this compound apart is its unique combination of pyridine and pyrazine rings, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-methoxy-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-24-15-5-4-13(10-21-15)17(23)22-11-14-16(20-8-7-19-14)12-3-2-6-18-9-12/h2-10H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZGKRUJBIZKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.